1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

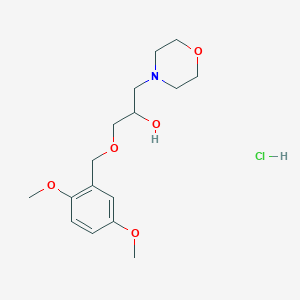

1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring, a benzyl group substituted with two methoxy groups, and a propanol moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl alcohol and morpholine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or chloroform. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production also includes rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

1-(2,5-Dimethoxybenzyl)piperazine hydrochloride: This compound shares a similar benzyl group with methoxy substitutions but differs in the presence of a piperazine ring instead of a morpholine ring.

2,5-Dimethoxybenzyl alcohol: This compound is a precursor in the synthesis of 1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride and shares the dimethoxybenzyl moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN2O3. It features a morpholine ring, a propanol backbone, and a dimethoxybenzyl ether moiety. This structural diversity contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 276.76 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in water and organic solvents |

| pH | Neutral |

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Modulation : The compound has been shown to interact with various receptors, influencing neurotransmitter systems and possibly exhibiting anxiolytic or antidepressant effects.

Therapeutic Applications

- Cancer Therapy : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models by inducing apoptosis in malignant cells.

- Neurological Disorders : Due to its interaction with neurotransmitter receptors, it is being investigated for potential use in treating anxiety and depression.

Study 1: Antitumor Activity

A study conducted on human fibrosarcoma cell lines demonstrated that the compound significantly reduced cell viability at concentrations of 10 µM and higher. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study 2: Neuropharmacological Effects

In a rodent model of anxiety, administration of the compound resulted in a notable decrease in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest a potential anxiolytic effect mediated through serotonergic pathways.

Table 2: Summary of Research Findings

| Study Focus | Model | Key Findings |

|---|---|---|

| Antitumor Activity | Human Fibrosarcoma | Induced apoptosis at ≥10 µM concentration |

| Neuropharmacological Effects | Rodent Anxiety Model | Decreased anxiety-like behavior |

Properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5.ClH/c1-19-15-3-4-16(20-2)13(9-15)11-22-12-14(18)10-17-5-7-21-8-6-17;/h3-4,9,14,18H,5-8,10-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBQJGDSPNMZSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)COCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.